
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane” is likely to be an organic compound containing a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and two carbon atoms. The “4-Methoxy-3-nitrophenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group at the 4th position and a nitro (-NO2) group at the 3rd position .
Molecular Structure Analysis
The molecular structure would consist of a dithiolane ring attached to a 4-methoxy-3-nitrophenyl moiety. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring. The dithiolane ring could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure and stereochemistry of the compound. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Applications De Recherche Scientifique
Nitrated Phenols in the Atmosphere
Nitrophenols, including compounds structurally related to 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, are significant in environmental chemistry due to their formation through atmospheric reactions and their roles in air pollution and human health impacts. These compounds are produced via direct emissions from combustion processes and secondary formation in the atmosphere, involving complex interactions with other atmospheric constituents (Harrison et al., 2005).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry allows for precise control over the synthesis and modification of complex molecules. Such groups enable the selective protection and deprotection of functional groups in response to light, facilitating the construction of molecules with intricate architectures (Amit et al., 1974).
Lawesson's Reagent in Macrocyclic Natural Product Synthesis
Lawesson's reagent, containing sulfur elements, is pivotal in synthesizing macrocyclic natural products, demonstrating the importance of sulfur-containing compounds in medicinal chemistry. This reagent is utilized for thionation, transforming carbonyl groups into thiocarbonyls, highlighting the chemical versatility and applications of sulfur-containing compounds like dithiolanes (Larik et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIVIIHYBRSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2SCCS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


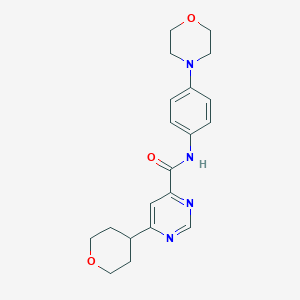
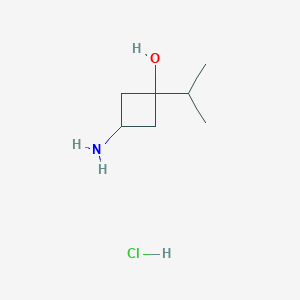
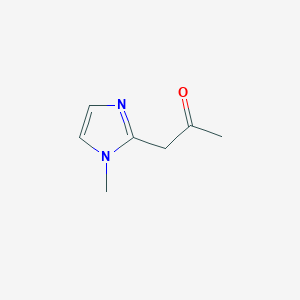
![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)
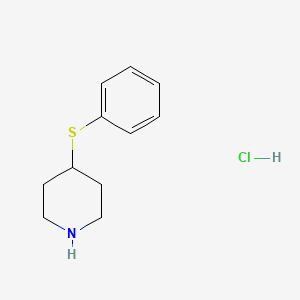
![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)
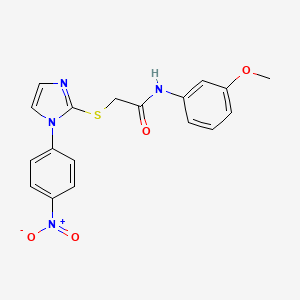
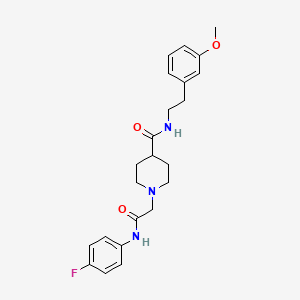
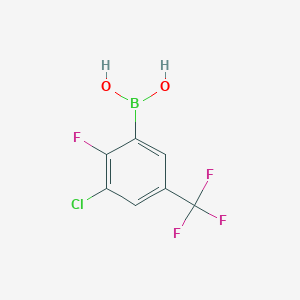
![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2534752.png)
